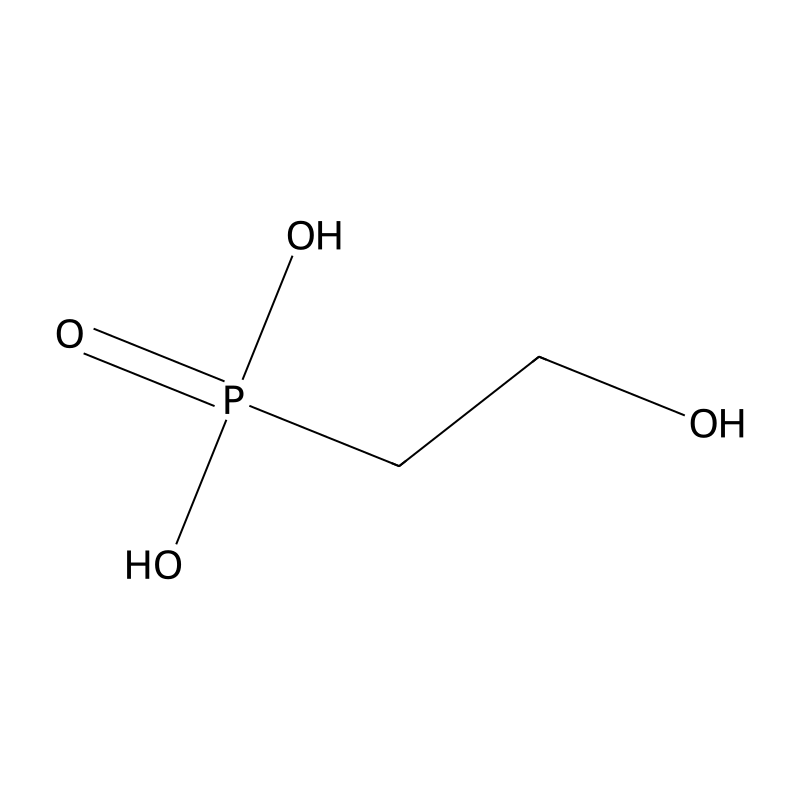

(2-Hydroxyethyl)phosphonic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Natural Occurrence and Biodegradation:

- (2-Hydroxyethyl)phosphonic acid has been identified as a natural product found in certain bacteria like Streptomyces hygroscopicus and Streptomyces wedmorensis. Source: National Institutes of Health, [PubChem: )]

- Research suggests it plays a role in the environmental transformation of the widely used plant growth regulator Ethephon. Source: Kiefer et al. 2019, [Swiss Pesticides and Metabolites from Kiefer et al. 2019 | DOI:10.5281/zenodo.3544759: ]

Potential Pharmaceutical Applications:

- Studies are exploring the potential of (2-Hydroxyethyl)phosphonic acid derivatives as pharmaceutical agents. However, further research is needed to understand its specific effects and potential applications. Source: National Institutes of Health, [PubChem: )]

Research Applications:

- (2-Hydroxyethyl)phosphonic acid, particularly its deuterated form, is used as an analytical standard in scientific research. This allows scientists to accurately identify and quantify the presence of similar compounds in their experiments. Source: Sigma-Aldrich, [(2-Hydroxyethyl-d4)phosphonic acid PESTANAL®, analytical standard: ]

(2-Hydroxyethyl)phosphonic acid, also known as 2-hydroxyethanephosphonic acid, is an organophosphorus compound with the molecular formula C₂H₇O₄P. It features a phosphonic acid group attached to a hydroxyethyl group, making it a unique compound within the phosphonic acid family. This compound appears as a colorless to red thick oil or semi-solid and is hygroscopic in nature, requiring storage conditions between 2-8°C to maintain stability .

- Oxidation: This compound can be oxidized to yield various phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide.

- Reduction: Reduction reactions can convert the phosphonic acid group into other functional groups, often using reducing agents such as sodium borohydride.

- Substitution: The hydroxyethyl group can undergo substitution reactions, allowing for the introduction of different functional groups under suitable conditions .

The specific products formed from these reactions depend on the reagents and conditions used, showcasing the compound's versatility in synthetic chemistry.

(2-Hydroxyethyl)phosphonic acid exhibits significant biological activity due to its structural similarity to phosphates. It can inhibit metabolic enzymes by mimicking the phosphates and carboxylates found in biological molecules. This property allows it to interfere with various biochemical pathways, potentially impacting cellular metabolism. The compound is involved in the biosynthesis of labeled fosfomycin, an antibiotic, indicating its relevance in pharmaceutical applications .

Several methods exist for synthesizing (2-hydroxyethyl)phosphonic acid:

- Reaction with Acetic Acid: A common method involves reacting acetic acid with phosphorus compounds under controlled conditions.

- Phosphorylation of Hydroxyethyl Compounds: Hydroxyethyl compounds can be phosphorylated using phosphorus oxychloride or phosphorus pentoxide.

- Direct Phosphonylation: This involves treating alcohols with phosphonylating agents to introduce the phosphonic acid functionality directly .

These methods highlight the compound's accessibility for research and industrial applications.

(2-Hydroxyethyl)phosphonic acid has diverse applications:

- Scientific Research: It serves as a substrate in enzyme studies, particularly in investigating the mechanisms of 2-hydroxyethylphosphonate dioxygenase.

- Pharmaceuticals: The compound is crucial in the synthesis of labeled fosfomycin, enhancing its utility in antibiotic development.

- Industrial Uses: It finds applications in various industrial processes, including mining and sewage treatment, due to its ability to interact with metal ions and other substrates .

Research indicates that (2-hydroxyethyl)phosphonic acid can interact with various biological targets due to its structural properties. These interactions are primarily based on its ability to mimic phosphate groups, enabling it to bind to enzymes and alter their activity. Studies have shown that phosphonates can inhibit key metabolic pathways by competing with natural substrates, which is crucial for understanding their potential therapeutic roles .

(2-Hydroxyethyl)phosphonic acid shares structural similarities with several other compounds within the phosphonic acid family:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxypropylphosphonic acid | Propyl group instead of ethyl | Slightly larger hydrophobic character |

| Phosphonic acid | Lacks hydroxyethyl group | Simpler structure, broader reactivity |

| Hydroxymethylphosphonic acid | Contains hydroxymethyl group | Different functional group affecting reactivity |

(2-Hydroxyethyl)phosphonic acid's uniqueness lies in its specific combination of a hydroxyethyl group and a phosphonic acid moiety, which imparts distinct chemical properties and reactivity profiles not found in other similar compounds .

Phosphonates represent a unique class of organophosphorus compounds characterized by direct carbon-phosphorus bonds, distinguishing them from conventional phosphate esters [1]. These naturally occurring molecules are predominantly synthesized by bacteria and protists, with actinobacteria being the most prolific producers [20]. The widespread distribution of phosphonate biosynthetic capacity has been demonstrated through genomic surveys, revealing that approximately 5% of sequenced microbial genomes contain the essential phosphoenolpyruvate phosphomutase gene [10].

The fundamental biosynthetic framework underlying phosphonate natural product formation involves a conserved initial pathway that begins with phosphoenolpyruvate as the universal precursor [1] [6]. This common starting point subsequently diverges into multiple specialized pathways, generating the remarkable structural diversity observed among phosphonate metabolites [9]. The thermodynamically unfavorable nature of the initial carbon-phosphorus bond formation necessitates coupling with subsequent irreversible reactions to drive the overall biosynthetic process [8].

Natural phosphonate compounds serve diverse biological functions, ranging from structural components in cell membranes to potent bioactive molecules with antimicrobial properties [2]. The carbon-phosphorus bond confers exceptional chemical stability, making these compounds resistant to enzymatic degradation and contributing to their biological efficacy [15]. Recent advances in genome mining approaches have revealed the extensive diversity of phosphonate biosynthetic gene clusters, suggesting that hundreds of unique pathways may exist in nature [27].

Enzymatic Steps Leading to (2-Hydroxyethyl)phosphonic Acid Formation

Role of Phosphoenolpyruvate Phosphomutase (PPM)

Phosphoenolpyruvate phosphomutase catalyzes the critical carbon-phosphorus bond-forming reaction through intramolecular rearrangement of phosphoenolpyruvate to phosphonopyruvate [7]. This enzyme represents the gateway to all known phosphonate biosynthetic pathways and serves as a molecular marker for identifying phosphonate-producing organisms [10]. The purified enzyme from Pseudomonas gladioli B-1 exhibits a tetrameric quaternary structure with a native molecular mass of approximately 263 kilodaltons and individual subunits of 61 kilodaltons [7].

The enzymatic mechanism demonstrates strict requirements for divalent metal ion cofactors, with distinct binding affinities observed for different metals [7]. Manganese exhibits the highest affinity with a dissociation constant of 16 nanomolar, followed by cobalt at 1.2 micromolar, magnesium at 3.5 micromolar, and zinc at 3.0 micromolar [7]. The enzyme operates optimally at pH 7.5 to 8.0 and maintains maximum activity at 40 degrees Celsius [7].

The equilibrium constant for the phosphoenolpyruvate phosphomutase reaction strongly favors phosphoenolpyruvate formation over phosphonopyruvate by more than 500-fold [10]. This thermodynamic constraint necessitates efficient coupling with downstream enzymatic steps to achieve net phosphonate synthesis [8]. The Michaelis constant for phosphonopyruvate substrate binding is 19 micromolar, with maximum velocity reaching 200 micromolar per second per milligram of enzyme [7].

Function of Phosphonopyruvate Decarboxylase (PPD)

Phosphonopyruvate decarboxylase catalyzes the essential decarboxylation of phosphonopyruvate to phosphonoacetaldehyde and carbon dioxide, providing the driving force for the overall carbon-phosphorus bond formation process [8]. This thiamine pyrophosphate-dependent enzyme belongs to the structurally related family of enzymes that includes pyruvate decarboxylases and pyruvate oxidases [8]. The deduced protein sequence reveals a molecular mass of 41 kilodaltons with 397 amino acids [8].

The enzyme exhibits characteristic thiamine pyrophosphate binding motifs typical of this cofactor-dependent enzyme family [8]. Magnesium ions serve as essential cofactors alongside thiamine pyrophosphate for optimal enzymatic activity [8]. The irreversible nature of the decarboxylation reaction effectively couples with the thermodynamically unfavorable phosphoenolpyruvate phosphomutase step, establishing a functional enzyme pair that drives phosphonate biosynthesis [8].

Comparative sequence analysis demonstrates significant similarity to characterized phosphonopyruvate decarboxylases from various Streptomyces species, with 38% amino acid identity observed between enzymes from different phosphonate-producing strains [8]. The translational coupling of phosphoenolpyruvate phosphomutase and phosphonopyruvate decarboxylase genes in biosynthetic operons reflects their functional interdependence at the biochemical level [8].

Metal-Dependent Alcohol Dehydrogenases in Phosphonate Pathways

Metal-dependent alcohol dehydrogenases represent a distinct enzyme family responsible for the reduction of phosphonoacetaldehyde to (2-hydroxyethyl)phosphonic acid [1] [2]. These enzymes exhibit remarkable substrate specificity and unusual structural characteristics that distinguish them from conventional alcohol dehydrogenases [2]. The family members demonstrate relatively low sequence identity of 34-37% despite their conserved catalytic function [1] [2].

Biochemical characterization of representative enzymes from fosfomycin, phosphinothricin tripeptide, and dehydrophos biosynthetic pathways confirms their shared enzymatic activity [1] [2]. These alcohol dehydrogenases utilize nicotinamide adenine dinucleotide phosphate as the reducing cofactor and require specific metal ions for catalytic activity [11]. The enzymes display unprecedented monomeric quaternary structures, contrasting with the typical dimeric or tetrameric organization of classical alcohol dehydrogenases [1] [2].

Stereochemical investigations reveal that these alcohol dehydrogenases catalyze hydride transfer to the re-face of phosphonoacetaldehyde during (2-hydroxyethyl)phosphonic acid formation [11]. The reaction proceeds with strict stereospecificity, removing the pro-R hydrogen during the reverse oxidation process [11]. Phylogenetic analysis demonstrates that these enzymes form a monophyletic group, suggesting evolutionary relationships among phosphonate biosynthetic pathways [1] [2].

Comparative Analysis of Biosynthetic Routes in Diverse Microorganisms

Streptomyces wedmorensis and Streptomyces fradiae employ (2-hydroxyethyl)phosphonic acid as an intermediate in fosfomycin biosynthesis, utilizing the metal-dependent alcohol dehydrogenase encoded by the fomC gene [1] [25]. The pathway subsequently involves methylation to generate 2-hydroxypropylphosphonate followed by epoxide formation to complete fosfomycin synthesis [25]. Feeding experiments demonstrate that (2-hydroxyethyl)phosphonic acid can complement fosfomycin production in mutant strains blocked at the alcohol dehydrogenase step [1].

Streptomyces viridochromogenes produces phosphinothricin tripeptide through a biosynthetic route that also incorporates (2-hydroxyethyl)phosphonic acid as a key intermediate [1]. The pathway utilizes the phpC-encoded alcohol dehydrogenase, which shares the characteristic low sequence identity with other family members while maintaining functional equivalence [1]. Mutant studies reveal that 2-aminoethylphosphonate accumulates in strains lacking functional phpC, indicating the central role of (2-hydroxyethyl)phosphonic acid in this pathway [1].

Pseudomonas gladioli B-1 directly produces (2-hydroxyethyl)phosphonic acid as a primary metabolite rather than as an intermediate in more complex biosynthetic pathways [5]. This organism demonstrates the universal nature of the initial enzymatic steps while highlighting the diversity of downstream processing [5]. The direct production of (2-hydroxyethyl)phosphonic acid suggests its potential role as a precursor for various secondary metabolites or structural components [5].

Pseudomonas syringae employs an alternative fosfomycin biosynthetic pathway that diverges significantly from the Streptomyces route [25]. This pathway demonstrates convergent evolution, sharing only the initial phosphoenolpyruvate phosphomutase step and the final epoxidase reaction with the characterized Streptomyces pathway [25]. The distinct biosynthetic strategies highlight the evolutionary diversity of phosphonate metabolism across different bacterial lineages [25].

| Table 1: Key Enzymes in (2-Hydroxyethyl)phosphonic Acid Biosynthesis | |||||

|---|---|---|---|---|---|

| Enzyme | Gene Name | Substrate | Product | Cofactor Requirements | Molecular Mass (kDa) |

| Phosphoenolpyruvate Phosphomutase | pepM | Phosphoenolpyruvate | Phosphonopyruvate | Mg²⁺, Mn²⁺, Zn²⁺, Co²⁺ | 61 (tetramer) |

| Phosphonopyruvate Decarboxylase | ppd/aepY | Phosphonopyruvate | Phosphonoacetaldehyde | Thiamine pyrophosphate, Mg²⁺ | 41 |

| Metal-Dependent Alcohol Dehydrogenases | fomC/phpC/dhpG | Phosphonoacetaldehyde | (2-Hydroxyethyl)phosphonic acid | NADPH, Metal ions | 30-35 (monomer) |

Intermediates and Branch Points in Phosphonate Natural Product Biosynthesis

Phosphonoacetaldehyde serves as the major branching point in phosphonate biosynthesis, giving rise to multiple distinct pathways that generate diverse natural products [6] [9]. The reduction of phosphonoacetaldehyde by metal-dependent alcohol dehydrogenases produces (2-hydroxyethyl)phosphonic acid, which subsequently undergoes various modifications to yield structurally complex metabolites [9]. Alternative transformations of phosphonoacetaldehyde include transamination to 2-aminoethylphosphonate and oxidation to phosphonoacetate [9].

(2-Hydroxyethyl)phosphonic acid functions as a central biosynthetic hub for numerous phosphonate natural products [9]. The compound undergoes hydroxylation to form 1,2-dihydroxyethylphosphonate, oxidative cyclization to generate epoxyethylphosphonate, and cytidylylation followed by methylation to produce 2-hydroxypropylphosphonate [9]. These transformations demonstrate the versatility of (2-hydroxyethyl)phosphonic acid as a precursor for structural diversification [9].

Recent biosynthetic studies have revealed novel branch points involving (2-hydroxyethyl)phosphonic acid oxidation to yield methylphosphonate and carbon dioxide or hydroxymethylphosphonate and formate [9]. The hydroxymethylphosphonate pathway represents a newly identified intermediary branch point for phosphonate diversification, as demonstrated in argolaphos biosynthesis [9]. Glycosylation reactions and glycerol ester formation provide additional routes for (2-hydroxyethyl)phosphonic acid modification [9].

The condensation of phosphonoacetaldehyde with oxaloacetate using aldolase-like enzymes generates 2-keto-4-hydroxy-5-phosphonopentanoate, establishing an alternative branch point that bypasses (2-hydroxyethyl)phosphonic acid formation [9]. This pathway demonstrates the complexity of phosphonate biosynthetic networks and the multiple strategies employed by microorganisms to generate structural diversity [9].

| Table 2: Comparative Analysis of Biosynthetic Routes in Diverse Microorganisms | ||||

|---|---|---|---|---|

| Microorganism | Primary Product | ADH Gene | Sequence Identity | Unique Features |

| Streptomyces wedmorensis | Fosfomycin | fomC | 34-37% similarity | Epoxide formation |

| Streptomyces viridochromogenes | Phosphinothricin tripeptide | phpC | 34-37% similarity | Tripeptide formation |

| Pseudomonas gladioli B-1 | (2-Hydroxyethyl)phosphonic acid | Not specified | Not determined | Direct production |

| Streptomyces fradiae | Fosfomycin | fomC | 34-37% similarity | Alternative methylation |

| Streptomyces regensis | Novel phosphonates | Not characterized | Not determined | Cyanohydrin formation |

Regulation of (2-Hydroxyethyl)phosphonic Acid Biosynthetic Gene Clusters

Phosphonate biosynthetic gene clusters are subject to complex regulatory mechanisms that respond to environmental phosphorus availability and metabolic demands [26] [30]. The phosphate regulon system plays a central role in controlling phosphonate metabolism, with the PhoB-PhoR two-component regulatory system mediating responses to phosphate limitation [26]. Under phosphate-depleted conditions, the response regulator PhoB becomes phosphorylated and activates transcription of phosphonate utilization genes [26].

The PhnF transcriptional repressor provides another layer of regulation specifically targeting phosphonate gene clusters [28]. This regulator responds to phosphonate availability and modulates expression of the carbon-phosphorus lyase pathway genes [28]. The integration of phosphate-dependent and phosphonate-specific regulatory signals allows fine-tuning of metabolic responses to environmental conditions [28].

Substrate-inducible regulation mechanisms operate independently of phosphate availability, responding directly to the presence of specific phosphonate compounds [30] [32]. LysR-type transcriptional regulators mediate these substrate-specific responses, enabling organisms to selectively activate degradative pathways based on available carbon and energy sources [15]. This regulatory strategy proves particularly important for marine bacteria that encounter diverse phosphonate substrates [15].

Genomic organization of phosphonate biosynthetic clusters often reflects regulatory constraints, with genes encoding sequential enzymatic steps clustered together under shared promoter control [29]. The translational coupling observed between phosphoenolpyruvate phosphomutase and phosphonopyruvate decarboxylase genes exemplifies this organizational principle [8]. Phylogenetic analysis of gene cluster organization reveals conserved regulatory elements across diverse bacterial lineages [27].

| Table 3: Regulation of Phosphonate Biosynthetic Gene Clusters | ||||

|---|---|---|---|---|

| Regulatory System | Key Regulators | Environmental Signal | Effect on Expression | Target Genes |

| Pho regulon | PhoB, PhoR, PhoU | Phosphate limitation | Activation under Pi limitation | phn operons |

| Substrate-inducible | LysR-type regulators | Phosphonate substrates | Activation by substrate | Specific degradation genes |

| Two-component systems | PhoB-PhoR | Phosphate availability | Pi-dependent regulation | Phosphate metabolism genes |

| Transcriptional repressors | PhnF | Phosphonate presence | Repression mechanism | phn gene clusters |